4,4'-Oxybis(2,6-di-tert-butylphenol)
Description
Properties
CAS No. |
6029-98-7 |
|---|---|
Molecular Formula |
C28H42O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
YAANQTVLZABMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling
Ullmann condensation, employing copper catalysts in polar aprotic solvents, facilitates ether synthesis between aryl halides and phenols. For 4,4'-Oxybis derivatives, 2,6-di-tert-butylphenol may react with a dihalide (e.g., 1,2-dibromoethane) under basic conditions. A hypothetical protocol involves:
Oxidative Coupling with Persulfates
Potassium persulfate (K₂S₂O₈) in acidic media can oxidize phenols to radical intermediates, which dimerize to form ether linkages. For example, dissolving 2,6-di-tert-butylphenol in acetic acid with K₂S₂O₈ at 60°C for 6 hours may yield the target compound, albeit with potential over-oxidation byproducts.
Table 2: Etherification Routes and Efficiency
| Method | Conditions | Yield (Reported) | Byproducts |
|---|---|---|---|
| Ullmann Coupling | CuI, DMF, 120°C | 60–70%* | Halogenated residues |
| Persulfate Oxidation | K₂S₂O₈, AcOH, 60°C | 50–55%* | Quinones, dimers |
*Theoretical yields extrapolated from analogous reactions.
Catalytic Approaches and Reaction Optimization
Recent advances focus on enhancing coupling efficiency while minimizing metal residues. Palladium-catalyzed C–O bond formation, as exemplified by Buchwald-Hartwig amination adaptations, could offer higher selectivity. For instance, using Pd(OAc)₂ with Xantphos ligand and cesium carbonate in toluene at 100°C might achieve 75% yield with <2% dimeric byproducts. However, catalyst cost and separation challenges necessitate trade-offs in industrial settings.
Purification and Characterization Techniques
Crude 4,4'-Oxybis(2,6-di-tert-butylphenol) requires rigorous purification. US4113976A’s protocol for 2,6-di-tert-butylphenol—vacuum rectification followed by recrystallization from n-heptane—can be adapted. Post-coupling, column chromatography on silica gel (eluent: hexane/ethyl acetate 10:1) isolates the product. Characterization via GC-MS, ¹H NMR (δ 1.4 ppm for tert-butyl, δ 5.2 ppm for phenolic OH), and melting point (reported 35°C for monomer, ~120°C for dimer) confirms purity.
Industrial Synthesis and Scalability Considerations
Scaling the Ullmann coupling necessitates addressing copper catalyst removal. Patent US5091594A’s hydrolysis step for aluminum-based catalysts inspires a parallel approach: post-reaction, the mixture is treated with 5% HCl to precipitate copper salts, which are filtered and recycled. Continuous-flow reactors could enhance heat dissipation during exothermic coupling steps, aligning with US4113976A’s atmospheric-pressure advantages.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to revert the oxidized form back to the bisphenol.
Major Products
Oxidation: 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The original 4,4’-Oxybis(2,6-di-tert-butylphenol).
Scientific Research Applications
4,4’-Oxybis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers such as polypropylene and isoprene rubber.
Biology: Investigated for its potential in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in preventing oxidative damage in medical polymers.
Industry: Widely used in the stabilization of fuels, oils, and various plastics.
Mechanism of Action
The antioxidant mechanism of 4,4’-Oxybis(2,6-di-tert-butylphenol) involves the scavenging of peroxy radicals (ROO•) and the transformation into 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . This oxidized form can then be reduced back to the original bisphenol, creating a cyclic process that continues until the stabilizer is exhausted . This cyclic transformation ensures high antioxidant activity and prolongs the lifespan of the stabilized materials.
Comparison with Similar Compounds
4,4'-Ethylenebis(2,6-di-tert-butylphenol)
2,2',6,6'-Tetra-tert-butylbisphenol F
- Structure: Similar to AO 4426 but lacks the methylene bridge, featuring two directly linked phenol groups.
- Molecular Formula : $ \text{C}{29}\text{H}{44}\text{O}_2 $ (same as AO 4426), but distinct spatial arrangement reduces steric hindrance .
- Applications : Less effective in polymer composites due to weaker phase-separation capabilities .
4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)
- Structure : Methyl groups replace tert-butyl groups, reducing steric bulk.
- Molecular Formula : $ \text{C}{17}\text{H}{20}\text{O}_2 $, with a lower molecular weight (256.34 g/mol) .
- Applications : Used in high-performance polymers but offers inferior oxidative stability compared to AO 4426 .
Functional and Performance Comparisons
Antioxidant Efficacy
Polymer Composite Performance
- Phase Separation : AO 4426 generates microcrystalline domains in PVA/CPE composites, creating a secondary damping peak (~51°C) that broadens the effective temperature range .
- Ethylenebis and Dimethyl Analogues : Less effective in inducing phase separation due to structural differences, leading to single damping peaks and narrower temperature ranges .
Thermal Stability
- AO 4426 : Stable up to ~112°C in composites, with minimal decomposition during processing .
- Dimethyl Analogue (CAS 5384-21-4) : Lower melting point (176°C) and reduced thermal stability limit high-temperature applications .
Data Tables
Table 1: Structural and Functional Comparison of AO 4426 and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| AO 4426 | 118-82-1 | $ \text{C}{29}\text{H}{44}\text{O}_2 $ | 424.7 | Antioxidants, damping composites |
| 4,4'-Ethylenebis(2,6-di-t-BP) | Not provided | $ \text{C}{30}\text{H}{46}\text{O}_2 $ | 438.7 | Antioxidants |
| 2,2',6,6'-Tetra-t-BP F | 118-82-1 | $ \text{C}{29}\text{H}{44}\text{O}_2 $ | 424.7 | Polymer additives |
| 4,4'-Methylenebis(2,6-DMP) | 5384-21-4 | $ \text{C}{17}\text{H}{20}\text{O}_2 $ | 256.34 | High-performance polymers |
Table 2: Thermal Properties in Composites
| Compound | $ T_g $ (°C) | $ T_m $ (°C) | Damping Peaks (Temperature Range) |
|---|---|---|---|
| AO 4426 in PVA/CPE | 51 | 112 | Dual peaks (51°C and 112°C) |
| 2,2',6,6'-Tetra-t-BP F | Not reported | Not reported | Single peak |
| 4,4'-Methylenebis(2,6-DMP) | Not reported | 176 | Single peak |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4'-oxybis(2,6-di-tert-butylphenol) with high purity?
- Methodological Answer : The compound is typically synthesized via oxidative coupling of 2,6-di-tert-butylphenol using catalysts like copper(I) chloride or iodine. Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) and HPLC analysis (≥95% purity). Key characterization steps include:
- FT-IR : Confirmation of ether linkage (C-O-C) at ~1200–1250 cm⁻¹ and hydroxyl group (O-H) stretching at ~3600 cm⁻¹.
- ¹H NMR : Peaks for tert-butyl groups (δ 1.3–1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 424.6 (C₂₈H₄₀O₃) .
Q. How does the steric hindrance of tert-butyl groups influence the antioxidant activity of 4,4'-oxybis(2,6-di-tert-butylphenol)?
- Methodological Answer : The tert-butyl groups at the 2,6-positions reduce steric crowding around the phenolic hydroxyl, enhancing radical scavenging efficiency. Kinetic studies using autoxidation assays (e.g., inhibited oxygen uptake in styrene) reveal rate constants (kinh) ~1.5 × 10⁴ M⁻¹s⁻¹. Comparative FT-IR and EPR analyses show intramolecular hydrogen bonding stabilizes the resulting aroxyl radical, prolonging antioxidant activity .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported antioxidant efficacy between 4,4'-oxybis(2,6-di-tert-butylphenol) and its structural analogs?
- Methodological Answer : Discrepancies arise from differences in radical environments (e.g., peroxyl vs. hydroxyl radicals) and solvent polarity. To address this:
- EPR Spin Trapping : Use TEMPO or DMPO to quantify radical scavenging in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents.
- DSC Analysis : Measure oxidation induction time (OIT) in polymer matrices (e.g., polypropylene) to assess stabilization under thermal stress.
- Comparative Studies : Benchmark against 4,4'-methylenebis(2,6-di-tert-butylphenol) (AO 2246), which exhibits lower kinh (~6.2 × 10³ M⁻¹s⁻¹) due to reduced hydrogen bonding .
Q. How does 4,4'-oxybis(2,6-di-tert-butylphenol) perform as a stabilizer in high-temperature hydrocarbon fuels?
- Methodological Answer : Evaluate via pressurized differential scanning calorimetry (PDSC) under simulated fuel aging conditions (150°C, 3.5 MPa O₂). Key metrics:
- Oxidative Onset Temperature (OOT) : Typically exceeds 220°C, outperforming BHT (180°C).
- Synergistic Effects : Co-addition with amine antioxidants (e.g., phenylenediamine) enhances stability by 30% via dual radical-chain termination mechanisms. Monitor degradation byproducts (e.g., quinones) via GC-MS .
Q. What strategies mitigate the compound’s thermal decomposition in polymer applications?
- Methodological Answer : Stabilize using co-additives like phosphites (e.g., tris(2,4-di-tert-butylphenyl)phosphite) to suppress hydrolysis. Accelerated aging tests (e.g., 100°C for 500 hours) coupled with TGA-MS reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
